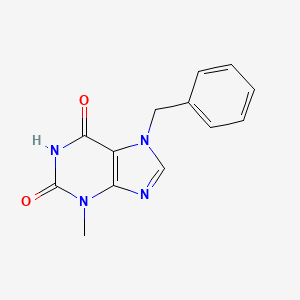

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione

描述

Systematic Nomenclature and Structural Classification

Systematic Nomenclature

The compound’s IUPAC name, 7-benzyl-3-methylpurine-2,6-dione , reflects its substitution pattern:

- 7-benzyl : A benzyl group (–CH₂C₆H₅) at position 7 of the purine ring.

- 3-methyl : A methyl group (–CH₃) at position 3.

- 2,6-dione : Ketone groups at positions 2 and 6.

Structural Classification

The molecule belongs to the xanthine derivatives , a subclass of purinediones distinguished by substitutions on the imidazole and pyrimidine fused-ring system. Key structural features include:

- Bicyclic purine core : A nine-membered bicyclic system with nitrogen atoms at positions 1, 3, 7, and 9.

- Substituent positions :

| Position | Substituent | Role in Structure-Activity |

|---|---|---|

| 3 | Methyl | Enhances metabolic stability |

| 7 | Benzyl | Influences receptor selectivity |

Molecular Formula : C₁₃H₁₂N₄O₂

Molecular Weight : 256.26 g/mol.

Historical Context in Xanthine Derivative Research

The synthesis and study of xanthine derivatives accelerated in the late 20th century, driven by their pharmacological potential as adenosine receptor antagonists and phosphodiesterase inhibitors. Key milestones relevant to 7-benzyl-3-methylpurine-2,6-dione include:

- Early substitutions : Theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) established the importance of N3 and N7 alkyl groups in modulating bioactivity.

- Benzyl incorporation : The introduction of benzyl groups at N7, as seen in this compound, emerged from efforts to enhance adenosine A₁ receptor affinity while reducing central nervous system penetration.

- Synthetic pathways : Methods such as alkylation of xanthine intermediates with benzyl halides, as reported in studies on 7-benzylxanthine derivatives, provided a foundation for synthesizing this compound.

Research Applications

- Adenosine receptor studies : 7-Benzyl substitutions were shown to improve selectivity for A₁ receptors over A₂A subtypes.

- Intermediate utility : The compound has served as a precursor in synthesizing ribosylated xanthines, such as 7-β-D-ribofuranosylxanthine, which exhibit partial agonist activity at adenosine receptors.

Positional Isomerism in Benzyl-Substituted Purinediones

Positional isomerism significantly impacts the physicochemical and biological properties of benzyl-substituted xanthines. Key comparisons include:

Isomer Comparison Table

Steric and Electronic Effects

- N7 vs. N9 benzylation : The N7 position allows better planar alignment of the benzyl group with the purine ring, favoring π-π interactions in receptor binding. In contrast, N9-substituted isomers exhibit steric clashes with the 3-methyl group, reducing solubility.

- Synthetic accessibility : Isomerization of 9-benzyl to 7-benzyl derivatives under acidic conditions (e.g., HBr/benzyl bromide) highlights the thermodynamic preference for N7 substitution.

Case Study: 8-Bromo-3-methyl-7-α-methylbenzylxanthine

A structurally related compound, 8-bromo-3-methyl-7-α-methylbenzylxanthine, demonstrates how halogenation and branched benzyl groups further modulate electronic properties and receptor interactions.

属性

IUPAC Name |

7-benzyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-16-11-10(12(18)15-13(16)19)17(8-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGPQVDOOZWSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350671 | |

| Record name | 7-Benzyl-3-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56025-86-6 | |

| Record name | 7-Benzyl-3-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 7-Benzyl-3-methyl-1H-purine-2,6-dione typically involves:

- Starting from a purine or xanthine core precursor, often 3-methylxanthine or a related purine derivative.

- Selective alkylation at the N7 position with benzyl halides (commonly benzyl chloride or benzyl bromide).

- Control of reaction conditions to avoid substitution at other nitrogen atoms or ring positions.

This approach leverages the nucleophilicity of the N7 nitrogen in the purine ring under basic or neutral conditions.

Detailed Synthetic Route

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Starting Material Preparation | 3-methylxanthine or 3-methyl-1H-purine-2,6-dione | Commercially available or synthesized via condensation of appropriate pyrimidine and imidazole precursors |

| 2 | N7-Benzylation | Benzyl chloride or benzyl bromide, base (e.g., potassium carbonate or sodium hydride), solvent (DMF, DMSO, or acetonitrile), temperature 50–80 °C | Alkylation selectively at N7; reaction time varies from 2 to 24 hours depending on scale and conditions |

| 3 | Purification | Recrystallization or chromatographic methods (e.g., silica gel column chromatography) | Purity confirmed by NMR, HPLC, and mass spectrometry |

Alternative Synthetic Approaches

- Use of 8-bromo-3-methyl-1H-purine-2,6-dione as a precursor: This intermediate can be selectively alkylated at N7 with benzyl halides, as reported in related purine derivative syntheses. This method allows for further functionalization at the 8-position if desired.

- Microwave-assisted synthesis: To improve reaction rates and yields, microwave irradiation has been employed in some purine alkylation reactions, reducing reaction times from hours to minutes while maintaining selectivity.

- Continuous flow synthesis: For industrial scale-up, continuous flow reactors enable better control of reaction parameters, improving yield and purity while reducing waste.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents favor nucleophilic substitution |

| Base | K2CO3, NaH, Cs2CO3 | Strong bases promote deprotonation of N7 for alkylation |

| Temperature | 50–80 °C | Higher temperatures increase reaction rate but may cause side reactions |

| Reaction Time | 2–24 hours | Longer times improve conversion but risk decomposition |

| Molar Ratio (Purine: Benzyl halide) | 1:1.1 to 1:1.5 | Slight excess of benzyl halide ensures complete alkylation |

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity of the final product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern and purity; characteristic signals for benzyl methylene protons and methyl group at N3 are diagnostic.

- Mass Spectrometry (MS): Confirms molecular weight and molecular ion peaks consistent with 7-Benzyl-3-methyl-1H-purine-2,6-dione.

- Recrystallization: Commonly from ethanol or ethyl acetate to obtain white crystalline product with purity >95%.

Research Findings and Data Summary

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional N7 alkylation | 3-methylxanthine | Benzyl chloride, K2CO3, DMF | 50–80 °C, 12–24 h | High selectivity, well-established | Longer reaction time, solvent use |

| Microwave-assisted synthesis | Same as above | Same | Microwave irradiation, 30–60 min | Faster, energy efficient | Requires specialized equipment |

| Continuous flow synthesis | Same as above | Same | Flow reactor, controlled temp & flow | Scalable, reproducible, green chemistry | Initial setup cost |

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the benzyl group.

Reduction: Reduction reactions may target the carbonyl groups in the purine ring.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the purine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield a benzaldehyde derivative, while reduction of the carbonyl groups could produce alcohols.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes.

Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, influencing various biochemical pathways. For example, they might inhibit enzymes involved in DNA replication or repair, leading to potential anticancer effects.

相似化合物的比较

Table 1: Structural and Functional Comparison of Key Purine-2,6-dione Derivatives

Key Observations:

Position 7 Substitutions :

- The 7-benzyl group in the target compound increases steric bulk and lipophilicity compared to 7-methyl (3,7-dimethyl derivative) or 7-ethyl (3-benzyl-7-ethyl derivative). This may enhance binding to hydrophobic pockets in receptors, as seen in the BRD4 inhibitor fragment F1 .

- In contrast, 3,7-dimethyl derivatives exhibit optimal 5-HT6/D2 receptor affinity due to balanced hydrophobicity and spacer length in arylpiperazine conjugates .

Position 8 Modifications :

- The absence of an 8th substituent in the target compound contrasts with derivatives like 8-thioxo or 8-pyridinyloxy analogs. For example, 8-thioxo substitution enhances inhibitory activity against nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) , while bulky 8-substituents in caffeine derivatives abolish CNS activity but retain analgesia .

Impact of Lipophilicity :

- Lipophilic groups (e.g., benzyl, ethyl) improve membrane penetration but may reduce solubility. The 3-benzyl-7-ethyl derivative (Fragment F1) showed moderate BRD4 binding, which was enhanced by adding a sulfonamide group in compound 17 .

生物活性

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological and pharmacological activities. This compound is characterized by its unique structure, which includes a benzyl group and a methyl group attached to the purine scaffold. Its synthesis typically involves alkylation reactions with purine precursors under specific conditions.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₉N₅O₂

- Molecular Weight : 233.22 g/mol

- CAS Number : 56025-86-6

This compound's purine core allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in cellular processes. Purines are known to influence DNA replication and repair mechanisms, and this compound may exhibit similar properties by interacting with:

- Enzymes : Such as kinases and phosphatases that play critical roles in signaling pathways.

- Receptors : Involved in neurotransmission and other physiological processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of proliferative signaling.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its inhibitory effects on enzymes like dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management. The compound's structure allows it to bind effectively to the active site of DPP-IV, thereby inhibiting its activity and potentially contributing to glucose metabolism regulation .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on MCF7 Cells : This study demonstrated that treatment with the compound resulted in significant reductions in cell viability compared to control groups. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis .

- DPP-IV Inhibition Study : In vitro assays showed that this compound effectively inhibited DPP-IV activity with an IC₅₀ value comparable to established inhibitors. This suggests potential applications in managing type 2 diabetes .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of xanthine derivatives. Key steps include:

-

N7-Benzylation : Reacting 3-methylxanthine with benzyl bromide in a polar aprotic solvent (e.g., DMF) using a strong base (e.g., KOH) at 60–80°C.

-

Critical Parameters : Temperature control (>80°C may lead to N9-alkylation byproducts), stoichiometric excess of benzylating agent (1.2–1.5 eq), and inert atmosphere to prevent oxidation .

-

Yield Optimization : Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) typically achieves 60–75% yield.

- Data Table :

| Route | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| N7-Benzylation | DMF | KOH | 70 | 68 |

| Microwave-assisted | DMSO | NaH | 100 | 72 |

Q. How can NMR spectroscopy confirm the regiochemistry of the benzyl and methyl substituents?

- Methodological Answer :

- ¹H NMR : The N7-benzyl group shows a singlet for the benzylic CH₂ protons (δ 4.8–5.2 ppm), while the N3-methyl group appears as a singlet (δ 3.3–3.5 ppm).

- ¹³C NMR : The carbonyl carbons (C2 and C6) resonate at δ 155–160 ppm, with downfield shifts indicating hydrogen bonding or electron withdrawal .

- HSQC/HMBC : Correlates protons to adjacent carbons, confirming substitution at N3 and N7 .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Poor in water (<0.1 mg/mL) but soluble in DMSO (>50 mg/mL). Solubility increases in alkaline buffers (pH >8) due to deprotonation of the N9-H .

- Stability : Degrades <5% after 24 hours at 25°C (pH 7.4), but hydrolyzes rapidly under acidic conditions (pH <3, t₁/₂ = 2 hours) .

Advanced Research Questions

Q. How does the benzyl group at N7 modulate electronic properties compared to alkyl or halogenated substituents?

- Methodological Answer :

- Electronic Effects : The benzyl group acts as an electron donor via resonance, increasing electron density at C8 (observed via upfield ¹³C shifts of C8: δ 140 → 135 ppm). This contrasts with electron-withdrawing groups (e.g., bromo in ), which downfield-shift C8 .

- Reactivity : Benzyl-substituted derivatives show slower hydrolysis rates than ethyl analogs due to steric hindrance and resonance stabilization .

Q. How can conflicting reports on biological activity (e.g., kinase inhibition vs. PDE inhibition) be resolved?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., radiometric kinase assays vs. fluorescence-based PDE assays) to confirm target specificity.

- Purity Checks : Contaminants like N9-alkylated byproducts (common in synthesis) may off-target PDEs. Validate purity via HPLC (>98%, C18 column, 0.1% TFA/ACN gradient) .

- Structural Analogs : Compare with theophylline (PDE inhibitor) and staurosporine (kinase inhibitor) to identify SAR trends .

Q. What computational strategies predict the compound’s binding affinity to adenosine receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with A₂A receptor crystal structures (PDB: 3REY). The benzyl group occupies a hydrophobic subpocket, while the purine-dione core forms hydrogen bonds with Asn253 .

- MD Simulations : 100-ns simulations in explicit solvent reveal stable binding poses (RMSD <2 Å), with ΔG binding ≈ −9.5 kcal/mol (MM-PBSA) .

Data Contradictions and Resolution

-

Contradiction : Some studies report EC₅₀ values for cAMP modulation at 10 μM, while others show no activity below 50 μM.

-

Contradiction : Conflicting melting points (reported: 210–220°C vs. 195–205°C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。